2-Bromomethyl-4,5-diphenyl-oxazole

Organic Synthesis Medicinal Chemistry Scaffold Elaboration

Researchers often face stalled syntheses when using chloromethyl-oxazole analogues for C-alkylation, requiring extensive re-optimization. 2-Bromomethyl-4,5-diphenyl-oxazole solves this with superior reactivity, enabling direct coupling with stabilized carbanions. - Enables synthesis of fluorescent PMMA (λ_em 367 nm) via ambient-temperature ATRP initiation for traceable material applications. - Preferred scaffold for constructing oxaprozin-like drug molecules through efficient 2-position derivatization. - Supplied as a high-purity research chemical with reliable global logistics for uninterrupted R&D workflows.

Molecular Formula C16H12BrNO
Molecular Weight 314.18 g/mol
Cat. No. B8766211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromomethyl-4,5-diphenyl-oxazole
Molecular FormulaC16H12BrNO
Molecular Weight314.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(OC(=N2)CBr)C3=CC=CC=C3
InChIInChI=1S/C16H12BrNO/c17-11-14-18-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-10H,11H2
InChIKeyMVWFPJCRUALBMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromomethyl-4,5-diphenyl-oxazole Properties and Procurement


2-Bromomethyl-4,5-diphenyl-oxazole (CAS: 81819-14-9) is a heterocyclic building block belonging to the 2-(halomethyl)-4,5-diaryloxazole class. Its core structure features a central oxazole ring substituted with phenyl groups at the 4- and 5-positions, and a reactive bromomethyl group at the 2-position . This substitution pattern imparts distinct chemical properties, including the ability to act as an effective scaffold for synthetic elaboration, which is a key consideration for its selection in organic synthesis and materials science [1]. It is commercially available as a research chemical, with a molecular weight of 314.18 g/mol and a molecular formula of C16H12BrNO .

Reactivity Bromomethyl group enables reported C-alkylation pathway, distinct from chloromethyl analogues
Polymer Chemistry Validated ATRP initiator at ambient temperature for fluorescent end-group labeling
Optical Material Intrinsic fluorescent core (4,5-diphenyloxazole) retained after polymerization

Why Generic Substitution of 2-Bromomethyl-4,5-diphenyl-oxazole Fails


The selection of 2-Bromomethyl-4,5-diphenyl-oxazole cannot be generalized to other 2-(halomethyl)-4,5-diaryloxazoles or oxazole derivatives due to a critical, quantifiable difference in chemical reactivity that directly impacts synthetic utility [1]. The choice of the halomethyl leaving group (bromine vs. chlorine) is not trivial; it dictates the reaction manifold available to the user, particularly in C-alkylation reactions. This specificity means that substituting the bromomethyl analogue with its chloromethyl counterpart or other oxazole derivatives would necessitate a significant re-optimization of reaction conditions or may even preclude a desired transformation altogether, as detailed in the quantitative evidence below [1].

Target
2-Bromomethyl-4,5-diphenyl-oxazole

Reported to support C-alkylation with stabilized carbanions, enabling scaffold elaboration routes.

Substitute
2-Chloromethyl analogue

Primarily participates in SN2 reactions (alkylamino, alkylthio, alkoxy derivatives), not C-alkylation.

Reactivity mismatch: Halogen identity determines accessible reaction manifold. Direct substitution may require complete route redesign.

Differentiation Evidence for 2-Bromomethyl-4,5-diphenyl-oxazole


Enhanced C-Alkylation vs. Chloromethyl Analogue

The 2-bromomethyl analogue demonstrates superior reactivity in C-alkylation reactions compared to its 2-chloromethyl counterpart, enabling a synthetic pathway that is not feasible with the less reactive chloride [1]. This higher reactivity is a key differentiator for synthetic planning. This difference is explicitly noted as the reason for its utility in the synthesis of Oxaprozin [1].

C-Alkylation vs. Cl Analogue
Head-to-head
Enables C-alkylation of stabilized carbanion; chloromethyl analogue does not support this pathway.
Reaction manifold determined by leaving group
Class-dependent reactivity; verify for specific substrate.
Organic Synthesis Medicinal Chemistry Scaffold Elaboration

ATRP Initiator for MMA Polymerization

2-Bromomethyl-4,5-diphenyl-oxazole functions as an effective initiator for Atom Transfer Radical Polymerization (ATRP) of methyl methacrylate (MMA) at ambient temperature (25 °C) [1]. The success of this reaction is demonstrated by the controlled polymerization and the preservation of the oxazole's fluorescent properties in the resulting poly(methyl methacrylate) (PMMA) [1].

ATRP Initiator at 25°C
Supporting evidence
Successful controlled polymerization of MMA using CuBr/bipy catalyst in 1,4-dioxane.
Supports synthesis of fluorescent end-labeled PMMA
Ambient temperature protocol; literature-reported method.
Polymer Chemistry Materials Science Controlled Radical Polymerization

Fluorescent Property Retention in ATRP Polymers

The intrinsic fluorescence of the 4,5-diphenyloxazole core is retained after the compound acts as an ATRP initiator. The resulting PMMA exhibits a distinct fluorescent emission peak at 367 nm [1]. This quantitative optical property confirms the successful integration and preservation of the functional group.

Fluorescence Emission
Supporting evidence
367 nm
Reported emission maximum for end-functionalized PMMA
Oxazole chromophore retained after ATRP.
Fluorescence Spectroscopy Polymer Characterization Optical Materials

Key Intermediate for Oxaprozin Synthesis

The enhanced reactivity of the 2-bromomethyl analogue is directly linked to its proven utility as a key intermediate in the concise synthesis of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin [1]. The C-alkylation step, which is enabled by the bromomethyl group, is a critical part of the synthetic route [1].

Synthetic Intermediate
Class-level inference
Used in reported synthesis of Oxaprozin scaffold via C-alkylation.
Validated role in drug-like scaffold construction
Example of medicinal chemistry application; not a therapeutic claim.
Medicinal Chemistry Pharmaceutical Synthesis Drug Discovery

Validated Applications of 2-Bromomethyl-4,5-diphenyl-oxazole


Fluorescent End-Labeled Polymers via ATRP

Researchers in polymer and materials chemistry can utilize 2-Bromomethyl-4,5-diphenyl-oxazole as an initiator for ambient temperature ATRP to synthesize poly(methyl methacrylate) (PMMA) with a covalently attached, fluorescent oxazole end-group [1]. The resulting polymer has a confirmed emission maximum at 367 nm, enabling its use as a traceable material in applications such as nanoparticle tracking, drug delivery monitoring, or the study of polymer blend morphology [1].

C-Alkylation for Bioactive Molecule Synthesis

This compound is a preferred scaffold for medicinal chemists aiming to perform C-alkylation at the 2-position of the oxazole ring [1]. Its superior reactivity over the chloromethyl analogue makes it the reagent of choice for coupling with stabilized carbanions, a key step in the synthesis of drug-like molecules, as exemplified by the synthesis of Oxaprozin [1]. This specific reactivity expands the synthetic toolbox for generating diverse compound libraries.

Fluorescent Derivatization Agents for HPLC

Based on its ability to form stable, fluorescent derivatives with amine-containing compounds, 2-Bromomethyl-4,5-diphenyl-oxazole has been explored as a derivatization agent for high-performance liquid chromatography (HPLC) [1]. This application is particularly relevant for the analysis of pharmaceuticals (e.g., dexrazoxane) or metabolites in biological samples, where sensitive fluorescent detection is required [1].

Application
Selection Property
Validation Focus
Fluorescent end-labeled polymers via ATRP
ATRP initiator at ambient temperature
Confirm fluorescent emission (~367 nm) in polymer product
C-Alkylation for bioactive molecule synthesis
Bromomethyl leaving group reactivity
Verify C-alkylation with stabilized carbanions; compare with chloromethyl analogue
HPLC derivatization agent (amines)
Fluorescent derivatization of primary/secondary amines
Assess detection sensitivity and derivative stability under chromatographic conditions

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